molecular formula C21H27N3O2 B1574209 Pimelic Diphenylamide 106 analog

Pimelic Diphenylamide 106 analog

Cat. No.: B1574209
M. Wt: 353.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pimelic Diphenylamide 106 analog is an analog of Pimelic Diphenylamide 106 with unknown biological activity.

Scientific Research Applications

Histone Deacetylase Inhibition

  • PD106 is a class I HDAC inhibitor, showing no activity against class II HDACs. It preferentially inhibits HDAC3 and demonstrates unique slow-on/slow-off kinetics of binding, which may reduce toxicity compared to other HDAC inhibitors (Chou, Herman, & Gottesfeld, 2008).
  • In the context of Friedreich's ataxia (FRDA), a neurodegenerative disease, PD106 and similar compounds can decondense chromatin at the FXN gene, restoring frataxin levels in patient cells and in a mouse model. This suggests therapeutic potential for FRDA (Rai et al., 2010).
  • However, a study evaluating another pimelic diphenylamide HDAC inhibitor, HDACi 4b, for chronic inhibition of HDAC activity in the CNS in vivo found it suboptimal for investigating central Class I HDAC inhibition in mouse per oral administration (Beconi et al., 2012).

Potential in Huntington's Disease

  • PD106 analogs have shown promise in treating Huntington's disease. A novel pimelic diphenylamide HDAC inhibitor, HDACi 4b, ameliorated disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice (Thomas et al., 2008).

Therapeutic Research

  • Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors, including PD106, showed improvement in the disease phenotype of a Friedreich ataxia mouse model, supporting their further assessment for treatment of this condition (Sandi et al., 2011).

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.46

Origin of Product

United States

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